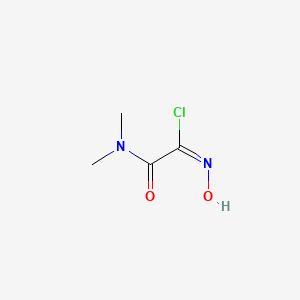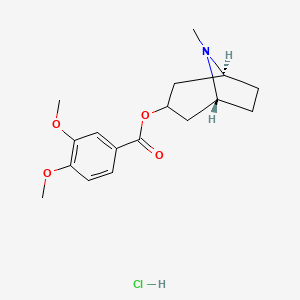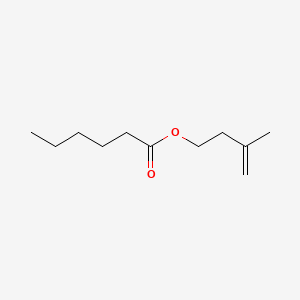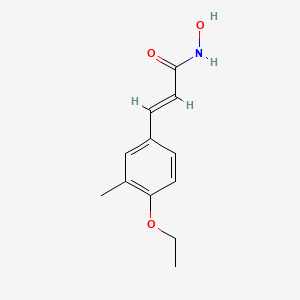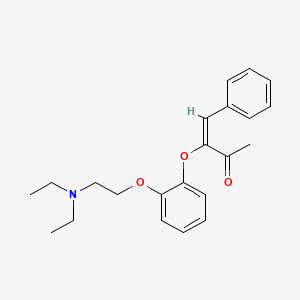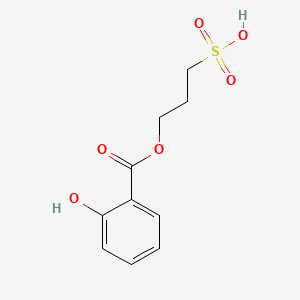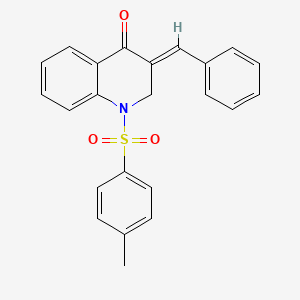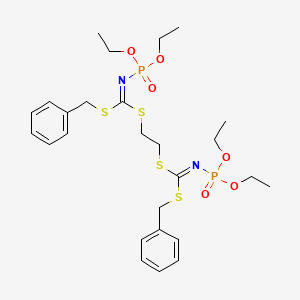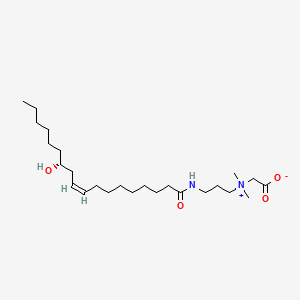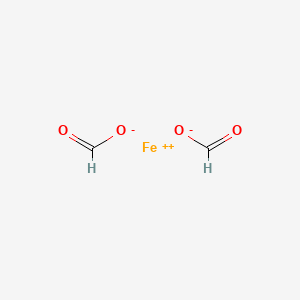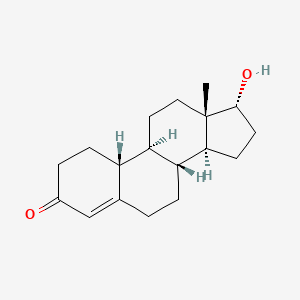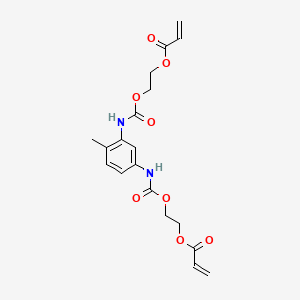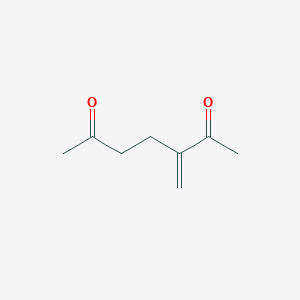
3-Methylene-2,6-heptanedione
描述
3-Methylene-2,6-heptanedione is an organic compound with the molecular formula C8H12O2. It is a diketone with a methylene group at the third position. This compound is known for its unique structure, which allows it to participate in various chemical reactions, particularly intramolecular aldol reactions .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylene-2,6-heptanedione can be synthesized through several methods:
Reduction of 2,6-lutidine: This method involves the reduction of 2,6-lutidine to form 2,6-heptanedione, which can then be converted to this compound.
Methylation of methylperoxycyclopentanone: This method involves the methylation of methylperoxycyclopentanone to produce 2,6-heptanedione, which can subsequently be converted to this compound.
Industrial Production Methods:
Hydration of 1,6-heptadiynes: This method involves the hydration of 1,6-heptadiynes using various catalysts such as gold-carbene complexes, cationic iridium complexes, and indium complexes.
Types of Reactions:
Intramolecular Aldol Reactions: this compound undergoes intramolecular aldol reactions to form cyclic products.
Common Reagents and Conditions:
Major Products:
3-Methyl-2-cyclohexenone: This is the major product formed from the intramolecular aldol reaction of this compound.
科学研究应用
3-Methylene-2,6-heptanedione has several applications in scientific research:
Hydrogenation Processes: It is used as an intermediate in the hydrogenation of 2,6-heptanedione to produce compounds such as 2,6-dimethyltetrahydropyran, 3-methylcyclohexanone, and 3-methylcyclohexanol.
Chiral Auxiliary Development: It is used in the preparation of optically pure 2,6-dimethyl-3,5-heptanediol, a new chiral auxiliary.
Condensation Reactions: It participates in condensation reactions to produce compounds such as 2,7-diamino-4,5-dialkyl-imidazo[5,1-f]-as-triazines.
Proton Transfer Kinetics: It is used in the study of rates of reversible deprotonation and the role of steric effects in these reactions.
Antiviral Research: Derivatives of this compound have shown inhibitory effects against equine rhinovirus.
Catalysis and Oxidation Studies: It is used in studies of catalytic behaviors in benzene oxidation.
作用机制
The mechanism of action for 3-methylene-2,6-heptanedione involves the formation of a ring through an intramolecular aldol reaction. This reaction occurs between the enolate donor and the electrophilic acceptor of an aldol reaction, which are contained in the same molecule . The reaction proceeds through the formation of an enolate ion, which then attacks the carbonyl group to form a cyclic intermediate. This intermediate undergoes dehydration to form the final product, 3-methyl-2-cyclohexenone .
相似化合物的比较
2,5-Hexanedione: This compound undergoes similar intramolecular aldol reactions to form cyclic products such as 3-methyl-2-cyclopentenone.
2,4-Pentanedione: This compound does not undergo intramolecular aldol reactions due to the lack of a suitable carbonyl group for the reaction.
Uniqueness: 3-Methylene-2,6-heptanedione is unique due to its ability to undergo intramolecular aldol reactions to form six-membered ring products. This property makes it a valuable compound in synthetic organic chemistry for the preparation of cyclic compounds .
属性
IUPAC Name |
3-methylideneheptane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(8(3)10)4-5-7(2)9/h1,4-5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPAMXZGKPTNDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426735 | |
| Record name | 3-Methylene-2,6-heptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22289-05-0 | |
| Record name | 3-Methylene-2,6-heptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


